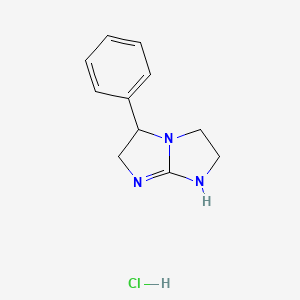
Imafen hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imafen hydrochloride is a compound with the chemical formula C11H14ClN3. It is an antidepressant that was patented in the mid-1970s by Janssen but was never marketed . This compound belongs to the class of imidazole derivatives, which are known for their versatile applications in medicine, synthetic chemistry, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives, including Imafen hydrochloride, typically involves multicomponent reactions. One common method is the cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using various catalysts under green chemistry conditions . The reaction conditions often include mild temperatures and the use of environmentally friendly solvents.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing environmental impact. Techniques such as flash vacuum pyrolysis and microreactor technology could be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Imafen hydrochloride, like other imidazole derivatives, can undergo various chemical reactions, including:
Oxidation: Conversion of imidazole to imidazolone derivatives.
Reduction: Reduction of imidazole rings to form dihydroimidazoles.
Substitution: Nucleophilic substitution reactions at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, imidazolones, and dihydroimidazoles, which have diverse applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing other imidazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its antidepressant effects, although it was never marketed.
Industry: Utilized in the development of functional materials and catalysts
Mécanisme D'action
The mechanism of action of Imafen hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to modulate the levels of serotonin and norepinephrine, which are critical for mood regulation.
Comparaison Avec Des Composés Similaires
Imafen hydrochloride can be compared with other imidazole derivatives such as:
Chlorpheniramine: An antihistamine used for allergy relief.
Meperidine: An opioid analgesic used for pain management.
Imidafenacin: An antispasmodic agent used to treat overactive bladder .
Uniqueness
What sets this compound apart is its specific structure and potential antidepressant properties, which were unique at the time of its patenting. its lack of market presence limits its practical applications compared to other well-studied imidazole derivatives .
Propriétés
Numéro CAS |
53361-29-8 |
|---|---|
Formule moléculaire |
C11H14ClN3 |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
5-phenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-4-9(5-3-1)10-8-13-11-12-6-7-14(10)11;/h1-5,10H,6-8H2,(H,12,13);1H |
Clé InChI |
OGFIMJLYLLFOPU-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(CN=C2N1)C3=CC=CC=C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


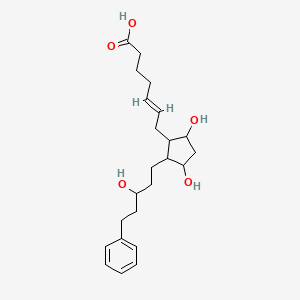
![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)
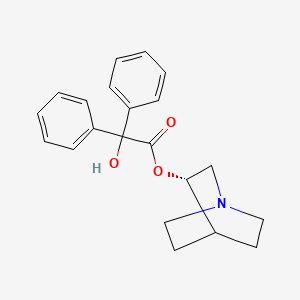
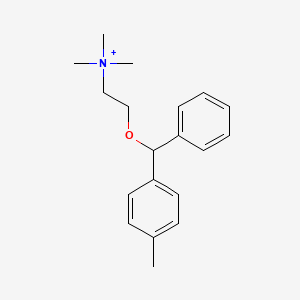
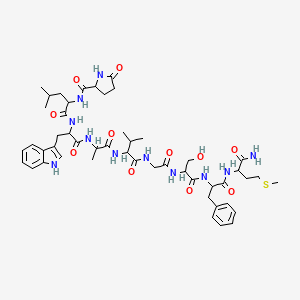
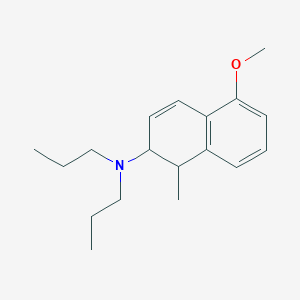
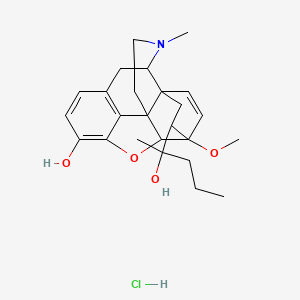
![Methyl [1-(octadecylcarbamoyloxy)-3-[4-(1,3-thiazol-3-ium-3-yl)butoxy]propan-2-yl] carbonate](/img/structure/B10795415.png)
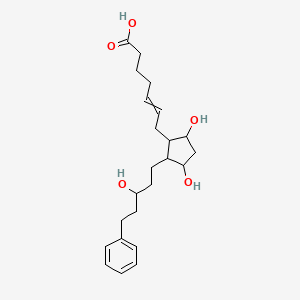
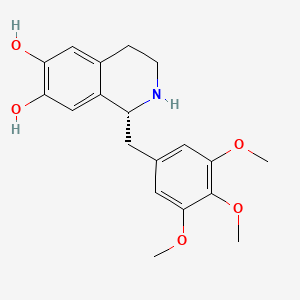
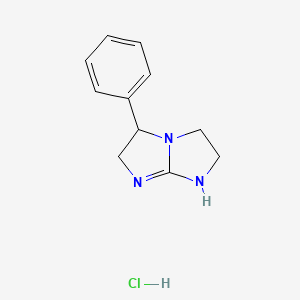
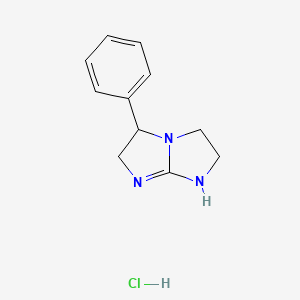
![Methyl 8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B10795469.png)
